6-Nitrospiro[chroman-2,2'-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitrospiro[chroman-2,2’-indole] is a photochromic compound that belongs to the spiropyran family. These compounds are known for their ability to undergo reversible transformations between two isomeric forms upon exposure to light. The unique structure of 6-Nitrospiro[chroman-2,2’-indole] allows it to exhibit significant changes in its physical and chemical properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrospiro[chroman-2,2’-indole] typically involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with salicylaldehyde derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired spiropyran structure . The process involves several steps, including the formation of an intermediate compound, which is then cyclized to produce the final product.
Industrial Production Methods
Industrial production of 6-Nitrospiro[chroman-2,2’-indole] involves scaling up the laboratory synthesis methods. The process is optimized to ensure high yield and purity of the compound. This typically involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Nitrospiro[chroman-2,2’-indole] undergoes various chemical reactions, including:
Photoisomerization: This is the primary reaction where the compound switches between its spiropyran and merocyanine forms upon exposure to ultraviolet light.
Thermal Reactions: The compound can revert to its original form through thermal annealing.
Substitution Reactions: The nitro group in the compound can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Ultraviolet Light: Used for inducing photoisomerization.
Heat: Applied for thermal reactions to revert the compound to its original form.
Nucleophiles: Used in substitution reactions involving the nitro group.
Major Products Formed
Merocyanine Form: Formed during photoisomerization.
Original Spiropyran Form: Reformed during thermal reactions.
Scientific Research Applications
6-Nitrospiro[chroman-2,2’-indole] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Nitrospiro[chroman-2,2’-indole] involves its ability to undergo reversible photoisomerization. Upon exposure to ultraviolet light, the compound switches from its spiropyran form to its merocyanine form. This transformation involves a change in the molecular structure, leading to significant changes in its physical and chemical properties. The merocyanine form can revert to the original spiropyran form through thermal annealing or exposure to visible light .
Comparison with Similar Compounds
Similar Compounds
1’,3’,3’-Trimethylspiro[chromene-2,2’-indoline]: Another spiropyran compound with similar photochromic properties.
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]: A derivative with a nitro group, similar to 6-Nitrospiro[chroman-2,2’-indole].
Uniqueness
6-Nitrospiro[chroman-2,2’-indole] is unique due to its specific structural configuration and the presence of the nitro group, which enhances its photochromic properties. This makes it particularly valuable in applications requiring precise control of photoisomerization and thermal reactions .
Properties
Molecular Formula |
C16H12N2O3 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
6-nitrospiro[3,4-dihydrochromene-2,2'-indole] |
InChI |
InChI=1S/C16H12N2O3/c19-18(20)13-5-6-15-11(9-13)7-8-16(21-15)10-12-3-1-2-4-14(12)17-16/h1-6,9-10H,7-8H2 |
InChI Key |
SAFQTCSWSPHMPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C=C3C=CC=CC3=N2)OC4=C1C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.